ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate
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Description
Ethyl (3Z)-3-({2-[(E)-(4-ethoxy-4-oxobutan-2-ylidene)amino]ethyl}imino)butanoate hydrate is a useful research compound. Its molecular formula is C14H26N2O5 and its molecular weight is 302.371. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of chiral alcohols, which are significant in the production of hypercholesterolemia drugs. This application is demonstrated through the conversion of ethyl 4-chloro-3-oxo butanoate into (S)-4-chloro-3-hydroxy butanoate by yeast reductase, highlighting its role in producing enantiomerically pure substances vital for pharmaceuticals (Jung et al., 2012). Similarly, its derivatization through condensation reactions with various ketones and aldehydes underlines its versatility in creating diverse molecular structures, contributing to the field of organic synthesis and medicinal chemistry (Bagrov, 2001).
Crystal Structure Analysis
Research on the compound includes detailed analysis of crystal structures, providing insights into the arrangement of molecules and their interactions within a solid state. This area is crucial for understanding the physical properties of materials and for designing drugs with desired solubility and stability profiles. Studies involving polymorphic forms of related compounds highlight the importance of crystallography in pharmaceutical development, where different forms can exhibit varied drug release characteristics (Vogt et al., 2013).
Pharmaceutical Intermediates
The applications extend to the preparation of intermediates for drug synthesis, showcasing the compound's role in the development of therapeutic agents. For instance, the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using Saccharomyces cerevisiae reductase for the production of hypercholesterolemia drugs emphasizes its utility in generating key building blocks for medical treatments (Jung et al., 2010).
Properties
IUPAC Name |
ethyl 3-[2-[(4-ethoxy-4-oxobutan-2-ylidene)amino]ethylimino]butanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.H2O/c1-5-19-13(17)9-11(3)15-7-8-16-12(4)10-14(18)20-6-2;/h5-10H2,1-4H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWUZMLHMQANHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NCCN=C(C)CC(=O)OCC)C.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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